![molecular formula C14H18N4S B2592029 4-((2-(pyrrolidin-1-yl)ethyl)amino)quinazoline-2(1H)-thione CAS No. 440334-11-2](/img/structure/B2592029.png)
4-((2-(pyrrolidin-1-yl)ethyl)amino)quinazoline-2(1H)-thione
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Overview
Description
“4-((2-(pyrrolidin-1-yl)ethyl)amino)quinazoline-2(1H)-thione” is a derivative of quinazoline, a class of compounds that have drawn immense attention due to their significant biological activities . Many quinazoline derivatives are approved for antitumor clinical use, such as erlotinib, gefitinib, afatinib, lapatinib, and vandetanib . The properties of these derivatives depend mostly on the properties of the substituents and their presence and position on one of the cyclic compounds .
Synthesis Analysis
The synthesis of quinazoline was first reported through decarboxylation of 2-carboxy derivative by August Bischler and Lang in 1895 . Anthranilic acid on treatment with amide resulted in 4-oxo-3,4-dihydroquinazolies by Niementowski synthesis .Molecular Structure Analysis
Quinazoline is a well-known heterocyclic compound having the chemical formula C8H6N2 . It is a light yellow crystalline solid and is also known as 1,3-diazanaphthalene, which comprises one benzene and one pyrimidine ring .Chemical Reactions Analysis
Quinazoline derivatives have been synthesized by the reaction 1-(2-amino-phenyl)-ethanone with HCl gas in anhydrous condition in the presence of chloro acetonitrile to get 2-chloromethyl-4-methyl-quinazoline .Scientific Research Applications
Anticancer Activity
Quinazoline derivatives have shown significant anticancer activity . They have been used in the synthesis of various molecules of physiological significance and pharmacological utility. For example, erlotinib and gefitinib, both quinazoline derivatives, are used for the treatment of lung and pancreatic cancers .
Antibacterial Activity
Quinazoline derivatives have demonstrated potent antibacterial properties . For instance, certain synthesized compounds have shown to be highly effective against Staphylococcus aureus and Escherichia coli .
Antifungal Activity
Quinazoline derivatives also exhibit antifungal properties . They have been used in the development of novel classes of antibacterial agents due to the emergence of drug-resistant bacterial strains .
Anti-inflammatory Activity
These compounds have shown anti-inflammatory effects . This makes them potential candidates for the development of new drugs to treat conditions associated with inflammation.
Antiviral Activity
Quinazoline derivatives have shown antiviral properties . This makes them potential candidates for the development of new antiviral drugs.
Antidiabetic Activity
Some quinazoline derivatives have shown to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism . This suggests potential applications in the treatment of diabetes.
Mechanism of Action
Quinazoline derivatives have shown significant and selective growth inhibition of several solid tumor cell lines such as NCI-H322M, NCI-H522 (non-small cell lung cancer), IGROV1, SK-OV-3 (ovarian cancer), TK-10 (renal cancer) and MDA-MB-468 (breast cancer) . They strongly inhibited EGFR in the low nanomolar range .
Future Directions
properties
IUPAC Name |
4-(2-pyrrolidin-1-ylethylamino)-1H-quinazoline-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4S/c19-14-16-12-6-2-1-5-11(12)13(17-14)15-7-10-18-8-3-4-9-18/h1-2,5-6H,3-4,7-10H2,(H2,15,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZAULDMFEQCMIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCNC2=NC(=S)NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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